1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE
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Overview
Description
1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE is a chemical compound with the molecular formula C7H14N2O It is a derivative of pyrrolidinone, characterized by the presence of a methyl group and a methylamino group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE typically involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methylpyrrolidin-2-one, formaldehyde, and methylamine.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as dichloromethane or ethyl acetate, at a temperature range of 0-25°C.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the methylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolidinone: A simpler derivative of pyrrolidinone, lacking the methylamino group.
5-((Methylamino)methyl)pyrrolidin-2-one: Similar structure but without the methyl group on the pyrrolidinone ring.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a similar pyrrolidinone structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-(methylaminomethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMJDXAYOUVNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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